
8-氨基喹啉-4-羧酸
描述
“8-Aminoquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C10H8N2O2 . It is also known by its English name “8-aminoquinoline-4-carboxylic acid” and has a CAS number of 121689-23-4 .
Synthesis Analysis
The synthesis of 8-Aminoquinoline-4-carboxylic acid and its derivatives has been a subject of research. Recent advances in chemistry have highlighted the use of quinoline motifs for their broad spectrum of bioactivity . A study describes the development of practical routes to 8-aminoquinolines using readily installable and easily deprotectable amidating reagents .
Molecular Structure Analysis
The molecular structure of 8-Aminoquinoline-4-carboxylic acid consists of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C10H8N2O2/c11-8-3-1-2-6-7 (10 (13)14)4-5-12-9 (6)8/h1-5H,11H2, (H,13,14) .
Physical And Chemical Properties Analysis
The molecular weight of 8-Aminoquinoline-4-carboxylic acid is 188.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 76.2 Ų .
科学研究应用
Functionalization of Quinoline Ring
The synthesis of substituted 8-aminoquinoline is of great importance . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z bonds (where Z represents a heteroatom) by transition metal catalysts, photocatalysts, or metal-free conditions . This process is crucial in the development of new compounds with potential therapeutic applications.
Metabolic Transformation
Considerable attention has been given to quinoline derivatives such as 8-aminoquinoline because of the potential role of metabolic transformation in its in vivo activation . This property is particularly important in the development of drugs that require activation within the body to exert their therapeutic effects.
Broad Spectrum of Bioactivity
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This makes 8-AQC a valuable compound in the development of a wide range of bioactive compounds.
Future Drug Development
Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
Research and Development of New Synthetic Approaches
Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . This highlights the role of 8-AQC in the development of new synthetic methods and strategies.
作用机制
Target of Action
8-Aminoquinoline-4-carboxylic acid, like other 8-aminoquinolines, is a nitrogen-containing heterocyclic compound that has been used in drug design due to its broad spectrum of bioactivity . The primary targets of 8-aminoquinolines are the liver stages of Plasmodium infections . They are effective against gametocytes and hypnozoites, which are dormant forms of the parasite that can persist in the liver and cause clinical disease .
Mode of Action
The mode of action of 8-aminoquinoline-4-carboxylic acid involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . This process is facilitated by a single electron transfer (SET) pathway . The compound interacts with its targets, leading to changes in the targets’ function and subsequent effects on the organism.
Biochemical Pathways
The biochemical pathways affected by 8-aminoquinoline-4-carboxylic acid involve the functionalization of positions C2–C7 on the 8-aminoquinoline ring . This functionalization can significantly change the physical and chemical properties of the ring, potentially leading to future applications of economic value .
Pharmacokinetics
Studies on other 8-aminoquinolines such as primaquine have shown that these compounds can be described by one-compartment disposition kinetics with a transit-absorption model . Body weight has been found to affect the clearance and volume parameters for these compounds .
Result of Action
The result of the action of 8-aminoquinoline-4-carboxylic acid is the disruption of the life cycle of the Plasmodium parasite, preventing the development of malaria . The compound’s interaction with its targets leads to changes in the targets’ function, which can have downstream effects on the organism.
Action Environment
The action of 8-aminoquinoline-4-carboxylic acid can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the effectiveness of related compounds has been shown to be partly dependent upon drug accumulation in the acidic digestive vacuole .
安全和危害
未来方向
Future research should focus on the development of new derivatives with improved properties and applications. The use of directing groups like 8-aminoquinoline allows high levels of selectivity to be achieved in transition-metal catalyzed transformations . Efficient removal of these auxiliaries after successful functionalization can be challenging, and alternative approaches are suggested for challenging substrates .
属性
IUPAC Name |
8-aminoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRULXYCHOHAGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557678 | |
| Record name | 8-Aminoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aminoquinoline-4-carboxylic acid | |
CAS RN |
121689-23-4 | |
| Record name | 8-Aminoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Aminoquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




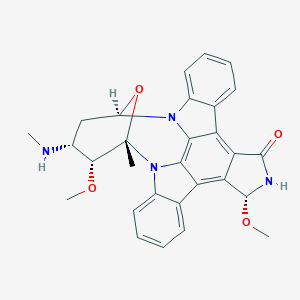
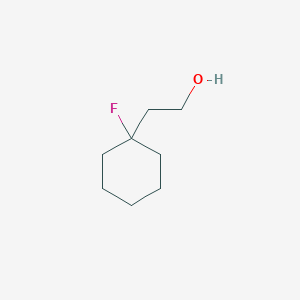
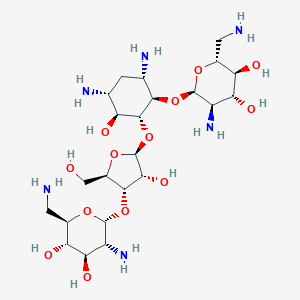
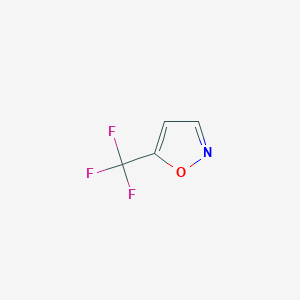
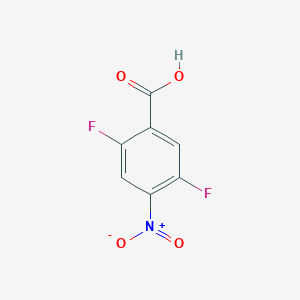
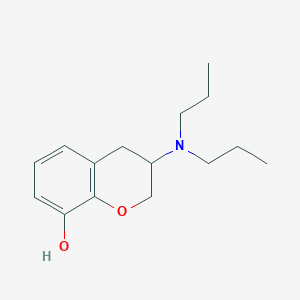
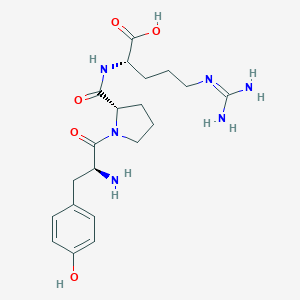

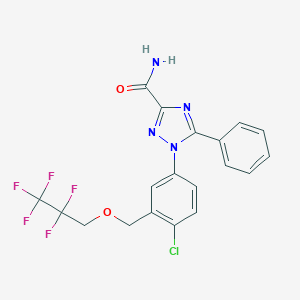
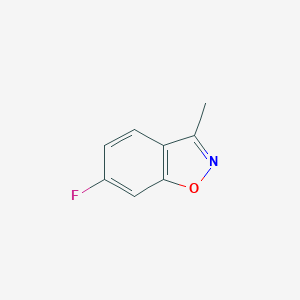
![Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury](/img/structure/B40939.png)

